

# GEMSTONE-302 Clinical Trial: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sugemalimab |           |
| Cat. No.:            | B15611319   | Get Quote |

An in-depth guide to the design, methodology, and outcomes of the pivotal GEMSTONE-302 trial, evaluating **Sugemalimab** in combination with chemotherapy for the first-line treatment of metastatic non-small cell lung cancer (NSCLC).

#### **Abstract**

The GEMSTONE-302 trial is a randomized, double-blind, phase 3 study that has been instrumental in establishing a new standard of care for patients with metastatic non-small cell lung cancer (NSCLC). This document provides a detailed overview of the trial's design, methodology, and key findings. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific underpinnings and operational execution of this significant clinical trial. The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall survival (OS) with the addition of **sugemalimab** to platinum-based chemotherapy, irrespective of PD-L1 expression levels or tumor histology.[1][2]

## **Trial Design and Objectives**

The GEMSTONE-302 study was designed as a multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trial.[3][4] The primary objective was to evaluate the efficacy and safety of **sugemalimab** in combination with platinum-based chemotherapy as a first-line treatment for patients with stage IV squamous or non-squamous NSCLC.[4]

Primary Endpoint:



 Investigator-assessed Progression-Free Survival (PFS) per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2]

#### Key Secondary Endpoints:

- Overall Survival (OS)[2]
- Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR)
- Investigator-assessed PFS in patients with PD-L1 expression ≥1%[2]
- Objective Response Rate (ORR)[2]
- Duration of Response (DoR)
- · Safety and tolerability

## **Patient Population and Eligibility Criteria**

A total of 479 patients were enrolled in the study.[4] Key inclusion and exclusion criteria are summarized in the table below.

| Inclusion Criteria                                                                  | Exclusion Criteria                                                      |  |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------|--|
| Histologically or cytologically confirmed Stage IV NSCLC (squamous or non-squamous) | Known sensitizing EGFR mutations, or ALK, ROS1, or RET fusions          |  |
| No prior systemic therapy for metastatic disease                                    | Prior treatment with any anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody |  |
| At least one measurable lesion as defined by RECIST v1.1                            | Active central nervous system (CNS) metastases                          |  |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1              | History of autoimmune disease requiring systemic treatment              |  |
| Adequate organ and bone marrow function                                             | Known active hepatitis B or C                                           |  |



### Randomization and Blinding

Patients were randomized in a 2:1 ratio to receive either **sugemalimab** in combination with chemotherapy or a placebo with chemotherapy.[5] The randomization was stratified by ECOG performance status (0 vs. 1), PD-L1 expression level (<1% vs.  $\ge1\%$ ), and tumor pathology (squamous vs. non-squamous).[5] The trial was conducted in a double-blind manner, where patients, investigators, and the sponsor were unaware of the treatment assignments.[5]

# **Treatment Protocol Investigational and Control Arms**

- Sugemalimab Arm: Patients received sugemalimab (1200 mg) administered intravenously
  every three weeks, in combination with platinum-based chemotherapy for up to four cycles,
  followed by maintenance therapy with sugemalimab.
- Placebo Arm: Patients received a placebo intravenously every three weeks, in combination
  with platinum-based chemotherapy for up to four cycles, followed by maintenance therapy
  with a placebo.

The chemotherapy regimen was dependent on the tumor histology:

- Non-squamous NSCLC: Carboplatin and pemetrexed.
- Squamous NSCLC: Carboplatin and paclitaxel.

Patients in the placebo group were permitted to cross over to receive **sugemalimab** monotherapy upon disease progression.[2]

# Experimental Protocols PD-L1 Expression Assessment

Tumor tissue samples were collected from all patients for the evaluation of PD-L1 expression status.

Assay: VENTANA PD-L1 (SP263) immunohistochemistry (IHC) assay.[1]



Scoring: The percentage of tumor cells with membranous PD-L1 staining was determined. A
 PD-L1 expression level of ≥1% was used as a stratification factor.[1]

### **Tumor Response Evaluation**

Tumor assessments were performed at baseline and then at regular intervals throughout the trial.

- Criteria: Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[6]
- Imaging Modality: Computed tomography (CT) or magnetic resonance imaging (MRI) were the recommended imaging techniques.[6]
- Measurements: Tumor measurements were taken at baseline and at specified time points during the trial to determine the percentage change in tumor size from baseline.
- Response Classification: The response was classified as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[7]

## **Quantitative Data Summary**

Patient Demographics and Baseline Characteristics

| Characteristic                        | Sugemalimab + Chemo<br>(n=320) | Placebo + Chemo (n=159) |
|---------------------------------------|--------------------------------|-------------------------|
| Median Age (years)                    | 62.0                           | 64.0                    |
| Sex (Male, %)                         | 79                             | 81                      |
| ECOG Performance Status (0/1, %)      | 18 / 82                        | 16 / 84                 |
| Smoking Status<br>(Current/Former, %) | 73                             | 75                      |
| Histology (Squamous/Non-squamous, %)  | 40 / 60                        | 40 / 60                 |
| PD-L1 Expression (≥1%, %)             | 61                             | 60                      |
| Metastases (Liver, %)                 | 16                             | 11                      |



Source: Adapted from data presented in The Lancet Oncology.[4]

**Efficacy Results** 

| Endpoint               | Sugemalimab<br>+ Chemo | Placebo +<br>Chemo | Hazard Ratio<br>(95% CI) | p-value |
|------------------------|------------------------|--------------------|--------------------------|---------|
| Median PFS<br>(months) | 9.0                    | 4.9                | 0.49 (0.39-0.60)         | <0.0001 |
| 2-Year PFS Rate (%)    | 20.8                   | 7.3                |                          |         |
| Median OS<br>(months)  | 25.2                   | 16.9               | 0.68 (0.54-0.85)         |         |
| 4-Year OS Rate<br>(%)  | 32.1                   | 17.3               |                          |         |
| ORR (%)                | 63.4                   | 40.3               | <0.0001                  |         |

Source: Data from various publications on the GEMSTONE-302 trial.[2][8]

Safety Profile: Grade 3 or 4 Treatment-Related Adverse

**Events (TRAEs)** 

| Adverse Event                    | Sugemalimab + Chemo<br>(n=320) | Placebo + Chemo (n=159) |
|----------------------------------|--------------------------------|-------------------------|
| Neutrophil count decreased       | 33%                            | 33%                     |
| White blood cell count decreased | 15%                            | 17%                     |
| Anemia                           | 14%                            | 11%                     |
| Platelet count decreased         | 11%                            | 9%                      |

Source: The Lancet Oncology.[8]

## **Visualizations**



### **GEMSTONE-302 Trial Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. cstonepharma.com [cstonepharma.com]
- 2. A Phase 3 Study of First-Line Sugemalimab versus Placebo plus Platinum-Based Chemotherapy for Patients with Metastatic NSCLC: GEMSTONE-302 Conference Correspondent [conference-correspondent.com]
- 3. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. webmgr.cstonepharma.com [webmgr.cstonepharma.com]
- 5. Sugemalimab versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): interim and final analyses of a double-blind, randomised, phase 3 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. slicevault.com [slicevault.com]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Sugemalimab versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): 4-year outcomes from a double-blind, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GEMSTONE-302 Clinical Trial: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611319#gemstone-302-trial-design-and-methodology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com